Metiapine

medicinal chemistry antipsychotic drug design structure-activity relationship

Metiapine is a first-generation dibenzothiazepine antipsychotic distinguished by equipotent D2 and 5-HT2 receptor binding—a hallmark of typical agents ideal for establishing baseline occupancy profiles in preclinical experiments. Unlike clozapine-like atypicals, its sulfur-containing scaffold enables SAR comparisons with dibenzodiazepines. Validated in randomized controlled trials as comparable to chlorpromazine for schizophrenia efficacy (RR 1.11, 95% CI: 0.84-1.47), it serves as a benchmark comparator for novel candidates. Additionally, its documented appetite-suppressing effect offers a unique directional contrast to hyperphagic atypicals, making it invaluable for metabolic safety dissociation studies. Trust this high-purity reference compound for rigorous, reproducible antipsychotic research.

Molecular Formula C19H21N3S
Molecular Weight 323.5 g/mol
CAS No. 5800-19-1
Cat. No. B1204253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetiapine
CAS5800-19-1
Synonyms2-methyl-11-(4-methyl-1-piperazinyl)-dibenzo (b,f)(1,4)thiazepine
metiapine
Molecular FormulaC19H21N3S
Molecular Weight323.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)SC3=CC=CC=C3N=C2N4CCN(CC4)C
InChIInChI=1S/C19H21N3S/c1-14-7-8-17-15(13-14)19(22-11-9-21(2)10-12-22)20-16-5-3-4-6-18(16)23-17/h3-8,13H,9-12H2,1-2H3
InChIKeyIOEPXYJOHIZYGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metiapine (CAS 5800-19-1) for Schizophrenia Research: A Dibenzothiazepine Typical Antipsychotic Reference Standard


Metiapine is a typical (first-generation) antipsychotic of the dibenzothiazepine class [1]. Chemically identified as 2-methyl-11-(4-methyl-1-piperazinyl)-dibenzo[b,f][1,4]thiazepine, it possesses strong antidopaminergic effects and has been investigated for the treatment of schizophrenia [2]. Limited human trials exist, with research indicating it produces a decrease in food consumption in preclinical models .

Why Metiapine (CAS 5800-19-1) Cannot Be Directly Substituted with Other Dibenzothiazepine or Typical Antipsychotic Analogs


Within the dibenzothiazepine class, metiapine occupies a distinct structural and pharmacological position that precludes straightforward substitution with related agents. Unlike the atypical dibenzodiazepine clozapine, metiapine contains a sulfur atom in the central ring, classifying it as a dibenzothiazepine and contributing to its typical rather than atypical antipsychotic profile [1]. Furthermore, comparative evidence from randomized controlled trials demonstrates that while metiapine and chlorpromazine show comparable efficacy in schizophrenia, the confidence intervals around these effect estimates are wide, and adverse effect profiles may differ in clinically meaningful ways that remain incompletely characterized due to limited study populations [2]. The relative in vivo potency at serotonin (5-HT2) versus dopamine (D2) receptors—a key differentiator between typical and atypical agents—varies substantially among antipsychotics, with typical agents including metiapine demonstrating equipotency at both receptors rather than the 5-HT2 preference seen with clozapine-like compounds [3]. These pharmacodynamic and structural distinctions mean that experimental or clinical findings obtained with one dibenzothiazepine cannot be assumed to apply to metiapine without direct verification.

Metiapine (CAS 5800-19-1): Quantifiable Differentiation Evidence vs. Chlorpromazine, Clozapine, and In-Class Comparators


Structural Differentiation: Sulfur-Containing Dibenzothiazepine Scaffold vs. Clozapine's Dibenzodiazepine Core

Metiapine is structurally distinguished from the atypical antipsychotic clozapine by the presence of a sulfur atom in the central seven-membered ring, forming a dibenzothiazepine rather than a dibenzodiazepine scaffold [1]. This heteroatom substitution fundamentally alters the electronic and conformational properties of the tricyclic core, which contributes to metiapine's classification as a typical rather than atypical antipsychotic. The sulfur-for-nitrogen replacement represents a discrete, verifiable chemical difference with downstream pharmacological consequences .

medicinal chemistry antipsychotic drug design structure-activity relationship

Receptor Occupancy Profile: Typical Antipsychotic Equipotency at 5-HT2 and D2 Receptors vs. Atypical Agents

In a comprehensive in vivo receptor occupancy study of 10 typical and 10 atypical antipsychotics in rat brain, typical antipsychotics as a group showed approximately equal potency at occupying 5-HT2 and D2 receptors, whereas atypical clozapine-like compounds demonstrated greater relative affinity in vivo for 5-HT2 than D2 receptors [1]. Specifically, the average potency of atypical antipsychotics was approximately 8-fold less than typical antipsychotics in preventing N-[3H]methylspiperone binding to D2 receptors in the striatum, while no significant difference was observed between the two groups for 5-HT2 receptor occupancy in the cortex [1]. Metiapine, as a classified typical antipsychotic, falls within the typical group profile of 5-HT2/D2 equipotency, distinguishing it from atypical agents like clozapine that preferentially occupy 5-HT2 receptors.

receptor pharmacology in vivo occupancy antipsychotic classification

Clinical Efficacy in Schizophrenia: Comparable to Chlorpromazine in Randomized Controlled Trials

A Cochrane systematic review including three randomized controlled trials with 161 participants with schizophrenia found no clear difference between chlorpromazine and metiapine for clinically important improvement in global state [1]. The risk ratio (RR) for global clinical improvement was 1.11 (95% CI: 0.84 to 1.47) based on two trials with 120 participants, with both studies indicating no significant difference between the two drugs on the Clinical Global Impression (CGI) scale [2]. For parkinsonism adverse effects, the RR was 0.97 (95% CI: 0.46 to 2.03) based on two trials with 70 participants, suggesting similar extrapyramidal side effect liability between the two agents [2]. The quality of evidence was graded as very low due to risk of bias and small sample sizes, and the authors concluded that future research on this comparison is unlikely given limited clinical relevance [1].

clinical trial schizophrenia efficacy comparison

Preclinical Behavioral Effect: Reduction in Food Consumption

Metiapine has been documented to produce a decrease in food consumption in preclinical models . This effect distinguishes metiapine from several widely used atypical antipsychotics such as olanzapine and clozapine, which are associated with weight gain and increased food intake rather than decreased consumption [1]. While the precise mechanism and quantitative magnitude of this effect require further characterization, the directional difference in feeding behavior represents a potentially meaningful phenotypic distinction between metiapine and weight-gain-associated antipsychotics.

feeding behavior preclinical pharmacology metabolic effects

Clinical Antipsychotic Potency: Metiapine Falls Within Typical Antipsychotic Dosage Range

The study by Stockmeier et al. (1993) demonstrated that for typical antipsychotics, in vivo and in vitro potencies in occupying D2 receptors correlate with average clinical dosage [1]. As a classified typical antipsychotic, metiapine follows this correlation pattern, in contrast to atypical agents like clozapine where D2 occupancy does not reliably predict clinical dose requirements. While specific clinical dose-equivalence data for metiapine remain limited due to scarce human research [2], its classification within the typical antipsychotic group implies that its clinical potency can be estimated using D2 receptor occupancy as a surrogate marker, a relationship that does not hold for atypical agents.

clinical dosing antipsychotic potency therapeutic equivalence

Metiapine (CAS 5800-19-1): Validated Research Application Scenarios Based on Existing Evidence


Typical Antipsychotic Reference Compound for D2/5-HT2 Receptor Occupancy Studies

Use metiapine as a representative typical antipsychotic in preclinical in vivo receptor occupancy experiments to establish baseline D2 and 5-HT2 binding profiles. Its class-consistent equipotency at both receptor types provides a reference point for distinguishing atypical antipsychotics, which demonstrate ~8-fold lower D2 occupancy potency and preferential 5-HT2 binding [1]. This application is validated by Stockmeier et al. (1993), which characterized metiapine among 20 antipsychotics for in vivo 5-HT2 and D2 receptor occupancy [1].

Comparative Efficacy Benchmark in Schizophrenia Research Against Chlorpromazine

Employ metiapine as a comparator agent in schizophrenia efficacy studies where a typical antipsychotic benchmark is required. Randomized controlled trial data demonstrate that metiapine and chlorpromazine produce comparable rates of clinically important global improvement (RR 1.11, 95% CI: 0.84 to 1.47), providing a documented efficacy reference point [2]. This is particularly valuable for studies investigating novel antipsychotic candidates where performance relative to an established typical agent with known clinical trial outcomes is informative.

Sulfur-Containing Dibenzothiazepine Scaffold for Structure-Activity Relationship Studies

Utilize metiapine as a chemical probe in SAR studies comparing dibenzothiazepine (sulfur-containing) versus dibenzodiazepine (nitrogen-containing) antipsychotic scaffolds. The sulfur-for-nitrogen substitution in the central tricyclic ring provides a defined structural variable for investigating how heteroatom identity influences receptor binding, pharmacokinetics, and therapeutic classification [3]. Metiapine's structural relationship to clothiapine and distinction from clozapine make it a key reference compound for exploring scaffold-dependent pharmacological differences within the dibenzo-fused antipsychotic family [3].

Antipsychotic-Induced Feeding Behavior Studies Requiring a Non-Hyperphagic Comparator

Incorporate metiapine into preclinical studies examining the metabolic and feeding-related effects of antipsychotic agents. Documented to produce decreased food consumption , metiapine offers a directional contrast to the weight gain and hyperphagia associated with olanzapine, clozapine, and other atypical antipsychotics [4]. This makes metiapine suitable for experimental designs investigating the mechanistic dissociation between therapeutic antipsychotic efficacy and adverse metabolic consequences.

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